Molecular Weight and Physicochemical Profile vs. Representative P2X3 Antagonist Thiazol-2-yl Benzamides
The molecular weight of CAS 1049455-35-7 is 365.5 g/mol , which is substantially lower than that of advanced P2X3 antagonist leads from the same thiazol-2-yl benzamide class, such as the 5 nM P2X3 antagonist 3-(5-ethyl-1,3-thiazol-2-yl)-5-{[(2R)-4-methylmorpholin-2-yl]methoxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide (MW ~600–700 g/mol) [1]. Lower molecular weight may correlate with improved ligand efficiency and pharmacokinetic properties, although no direct experimental comparison exists.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 365.5 g/mol |
| Comparator Or Baseline | Advanced P2X3 lead from US10174016 (Example 377): estimated MW ~650 g/mol |
| Quantified Difference | MW difference ~285 g/mol (target compound ~44% lower) |
| Conditions | Calculated from molecular formula; comparator MW estimated from patent structure |
Why This Matters
Lower molecular weight may offer advantages in fragment-based or hit-to-lead campaigns where ligand efficiency and physicochemical developability are prioritized, though no target-specific potency data exist for this compound to validate that advantage.
- [1] BindingDB. Ki Summary: 3-(5-ethyl-1,3-thiazol-2-yl)-5-{[(2R)-4-methylmorpholin-2-yl]methoxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide. P2X3 IC50 5.00 nM. Available at: https://bindingdb.org (accessed 2026-04-29). View Source
